molecular formula C16H24N2O3 B2862692 2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid CAS No. 1031309-97-3

2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid

Cat. No.: B2862692
CAS No.: 1031309-97-3
M. Wt: 292.379
InChI Key: BYCJLEIIFTVRSI-UHFFFAOYSA-N
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Description

The compound “2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid” is a complex organic molecule. It contains a carboxylic acid group (-COOH), an amine group (-NH2), and a carbamoyl group (-CONH2). These functional groups suggest that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carbamoyl and amide groups suggests that it could exhibit resonance stabilization, which could affect its reactivity .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “this compound” could participate in a variety of chemical reactions. For example, the amine group could act as a base or nucleophile, while the carboxylic acid group could act as an acid or electrophile .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents, and it could exhibit characteristic infrared and NMR spectroscopic properties .

Scientific Research Applications

Propionic Acid Extraction and Recovery

  • Application: Research in the recovery of propionic acid from aqueous waste streams and fermentation broth using reactive extraction processes.
  • Details: Study on binary extractants and modifier-diluents systems for enhanced extraction efficiency.
  • Reference: Keshav et al., 2009.

Chiral Solvating Agents

  • Application: Utilization in chiral solvating agents for enantiomeric composition determination in derivatized amino acids.
  • Details: The compound, derived from L-lactic acid, is effective in determining the enantiomeric composition of amino acid methyl esters.
  • Reference: Pini et al., 1991.

Anti-Diabetic Agent Synthesis

  • Application: Synthesis of compounds for potential use as anti-diabetic agents.
  • Details: Study on the conversion of indolyl butanoic acid into various derivatives and their testing for antidiabetic potential.
  • Reference: Nazir et al., 2018.

Polymer Chemistry

  • Application: Use in the elaboration of polybenzoxazine as an alternative to phenolation of aliphatic hydroxyls.
  • Details: Phloretic acid, a phenolic compound, used as a renewable building block in enhancing reactivity towards benzoxazine ring formation.
  • Reference: Trejo-Machin et al., 2017.

Bio-Based Chemical Production

  • Application: Microbial production of methyl propionate, a precursor of methyl methacrylate.
  • Details: Using recombinant E. coli cells for a cascade reaction involving 2-butanol and butanone.
  • Reference: Pereira et al., 2018.

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as medicine or materials science, and investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

2-(butylamino)-4-(2-ethylanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-3-5-10-17-14(16(20)21)11-15(19)18-13-9-7-6-8-12(13)4-2/h6-9,14,17H,3-5,10-11H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCJLEIIFTVRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(CC(=O)NC1=CC=CC=C1CC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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